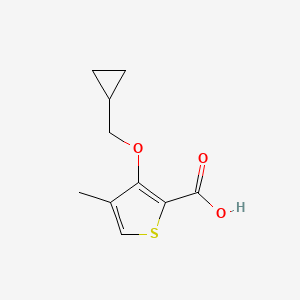

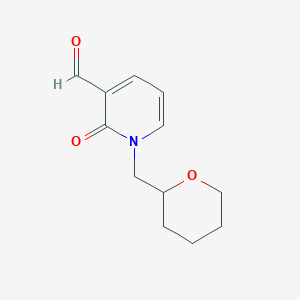

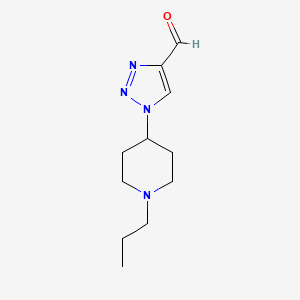

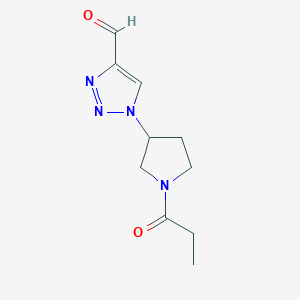

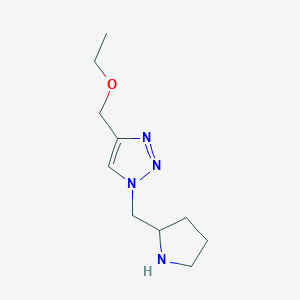

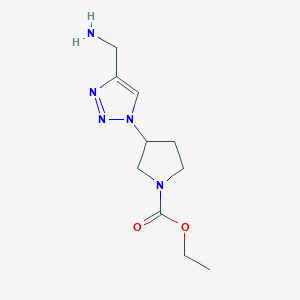

ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

説明

The compound is a derivative of pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are a class of organic compounds known as organoheterocyclic compounds .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. For instance, a copper(I)/ClickFerrophos complex catalyzed the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron deficient alkenes to give substituted pyrrolidines .科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Tetrahydropyridines : A study by Zhu et al. (2003) details a phosphine-catalyzed [4 + 2] annulation process that produces highly functionalized tetrahydropyridines. This method demonstrates the compound's role in facilitating complex chemical syntheses with high regioselectivity and yields, showcasing its applicability in creating valuable chemical scaffolds (Zhu, Lan, & Kwon, 2003).

Microwave-Assisted Synthesis : Bhoi et al. (2016) report on the one-pot, three-component microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This highlights the compound's utility in streamlining synthetic routes under solvent-free conditions, which is beneficial for the development of new materials and drugs with enhanced efficiency and sustainability (Bhoi, Borad, Pithawala, & Patel, 2016).

Material Science and Coordination Chemistry

- Coordination Polymers : Cisterna et al. (2018) explored the positional isomeric effect on the structures of Cd(II) coordination polymers using positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments. Their findings underscore the compound's relevance in the design and construction of metal–organic frameworks (MOFs) with tailored properties for potential applications in catalysis, gas storage, and separation (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).

Pharmaceutical and Biological Applications

- Antimicrobial and Antioxidant Activities : Research into novel 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide by Bayrak et al. (2009) includes the evaluation of antimicrobial activities. These studies contribute to understanding how structural modifications impact biological activity, offering pathways to new therapeutic agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

作用機序

Target of Action

The primary targets of ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate are the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in regulating the expression of genes involved in various biological processes.

Mode of Action

This compound acts as an agonist to these nuclear receptors . This means that it binds to these receptors and activates them, leading to an increase in the constitutive repression of genes regulated by these receptors .

Pharmacokinetics

It is known that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties suggest that it has good bioavailability.

Result of Action

The activation of the nuclear receptors by this compound leads to various molecular and cellular effects. For instance, it has been demonstrated that it is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

特性

IUPAC Name |

ethyl 3-[4-(aminomethyl)triazol-1-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-2-17-10(16)14-4-3-9(7-14)15-6-8(5-11)12-13-15/h6,9H,2-5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKYCKPMYZYOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。